![molecular formula C16H13ClN2O4S B13946491 5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, including the introduction of the chloro and methoxyphenyl groups, followed by the formation of the carbamothioyl linkage. Common reagents used in the synthesis include chlorinating agents, methoxyphenyl derivatives, and thiourea. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxybenzoic acid: Shares the chloro and methoxy groups but lacks the carbamothioyl linkage.
3-(5-Chloro-2-methoxy-phenylsulfamoyl)-benzoic acid: Contains a similar benzoic acid moiety with a sulfamoyl group.
Tolfenamic acid: A benzoic acid derivative with a chloro and methyl group, used as an anti-inflammatory agent.
Uniqueness
5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H13ClN2O4S |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
5-chloro-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O4S/c1-23-11-4-2-3-9(7-11)14(20)19-16(24)18-13-6-5-10(17)8-12(13)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
Clé InChI |
YSFJIPPXZLYXMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



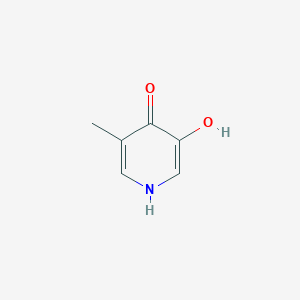
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

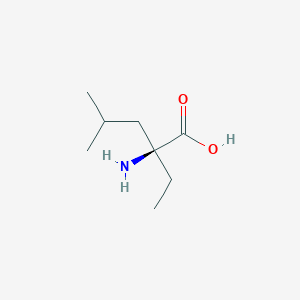
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

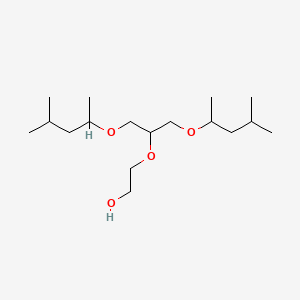
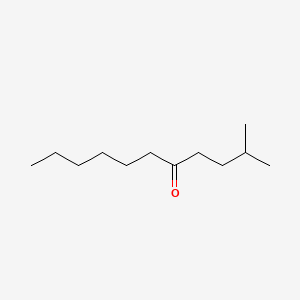
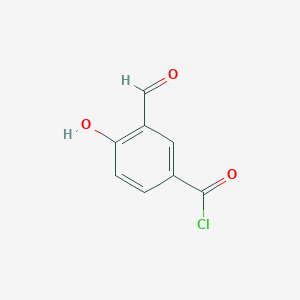
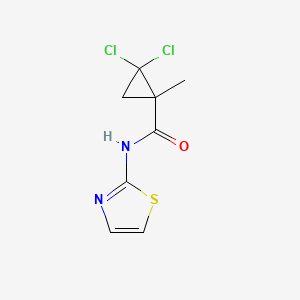


![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
